molecular formula C26H34N2O9 B3949715 N-(4-methoxybenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate

N-(4-methoxybenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate

Cat. No. B3949715
M. Wt: 518.6 g/mol
InChI Key: CXECHMQMYYLGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in these cells. Additionally, this compound has been found to exhibit activity against certain receptors in the brain, which may be responsible for its potential antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis in these cells. Additionally, this compound has been found to exhibit potential antipsychotic effects by acting on certain receptors in the brain. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate has several advantages for lab experiments. This compound is relatively easy to synthesize using various methods, and it has been found to exhibit potential therapeutic effects that make it a promising candidate for further study. However, there are also limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate. One direction is to further investigate the potential antipsychotic effects of this compound and its mechanism of action in the brain. Another direction is to investigate the potential use of this compound in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Scientific Research Applications

N-(4-methoxybenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to exhibit activity against certain types of cancer cells, as well as potential antipsychotic effects. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5.C2H2O4/c1-28-20-7-5-17(6-8-20)15-25-24(27)19-9-11-26(12-10-19)16-18-13-21(29-2)23(31-4)22(14-18)30-3;3-1(4)2(5)6/h5-8,13-14,19H,9-12,15-16H2,1-4H3,(H,25,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXECHMQMYYLGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxybenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate
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N-(4-methoxybenzyl)-1-(3,4,5-trimethoxybenzyl)-4-piperidinecarboxamide oxalate
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